

An In-depth Technical Guide to the Synthesis and Characterization of Sulfamethizole-D4

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Compound of Interest

Compound Name: Sulfamethizole-D4

Cat. No.: B8084248

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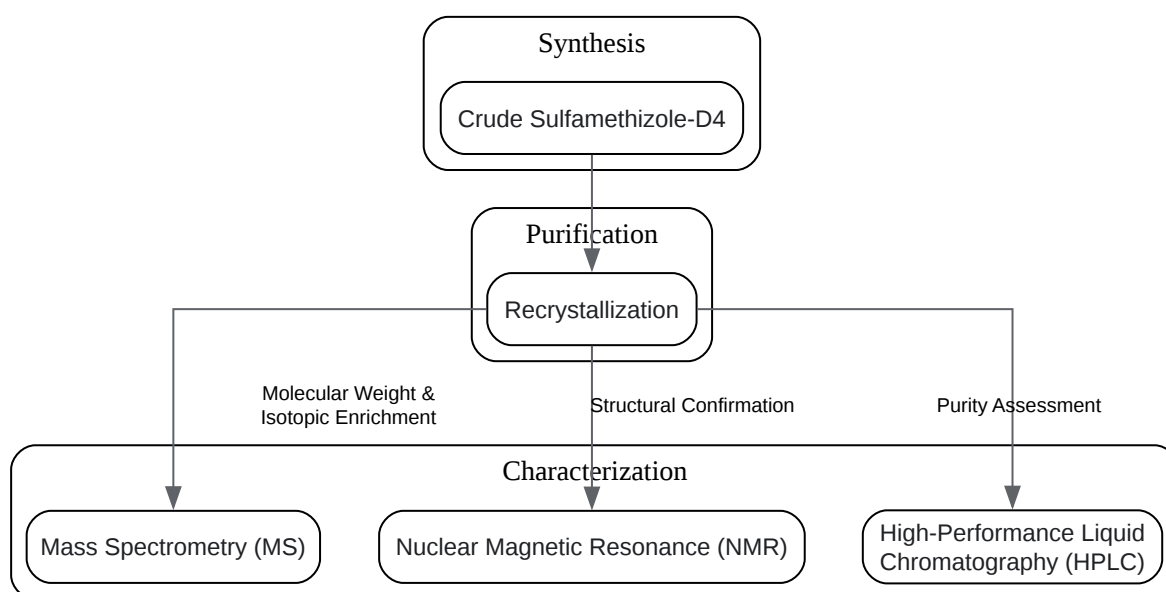
This technical guide provides a comprehensive overview of the synthesis and characterization of **Sulfamethizole-D4**, a deuterated analog of the sulfonamide antibiotic, Sulfamethizole. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, and a thorough characterization of the final product.

Introduction

Sulfamethizole is a short-acting sulfonamide antibiotic primarily used in the treatment of urinary tract infections. It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. **Sulfamethizole-D4** (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide) is a stable isotope-labeled version of Sulfamethizole, where four hydrogen atoms on the benzene ring are replaced with deuterium. [1] This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of the parent drug in complex biological matrices.[1]

Synthesis of Sulfamethizole-D4

The synthesis of **Sulfamethizole-D4** is not extensively detailed in publicly available literature. Therefore, a plausible and efficient synthetic pathway is proposed, starting from commercially available deuterated aniline (aniline-d5). The overall synthetic workflow is depicted below.



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References

- 1. caymanchem.com [caymanchem.com]

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